PEG5-Bis(phosphonic acid diethyl ester)
Overview
Description
PEG5-Bis(phosphonic acid diethyl ester) is a homobifunctional polyethylene glycol (PEG) derivative that contains both acid and phosphonic acid groups. This compound is known for its excellent water solubility and biocompatibility, making it an ideal choice for various applications in biomedical research and pharmaceutical development . The presence of acid and phosphonic acid groups allows for easy conjugation with biomolecules and surfaces, enhancing their stability and functionality .
Mechanism of Action
Target of Action
PEG5-Bis(phosphonic acid diethyl ester) is primarily used as a linker in bio-conjugation . It is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives . This compound contains two phosphonic acid groups and two ethyl ester groups, attached to the ends of a PEG chain .
Mode of Action
The phosphonic acid groups in PEG5-Bis(phosphonic acid diethyl ester) enable it to bind strongly to metal ions . This makes it a useful chelator in various biomedical applications .
Biochemical Pathways
Its role as a linker in bio-conjugation suggests it may be involved in facilitating the delivery of drugs or other bioactive molecules to their targets .
Pharmacokinetics
The hydrophilic properties of the peg increase the water solubility of compounds in aqueous media , which could potentially enhance the bioavailability of drugs or other molecules it is conjugated with.
Result of Action
The primary result of the action of PEG5-Bis(phosphonic acid diethyl ester) is to facilitate the delivery of drugs or other bioactive molecules to their targets . By acting as a linker, it can help to increase the effectiveness of these molecules.
Action Environment
The action of PEG5-Bis(phosphonic acid diethyl ester) can be influenced by environmental factors. For example, its ability to bind strongly to metal ions suggests that the presence of these ions in the environment could affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG5-Bis(phosphonic acid diethyl ester) typically involves the reaction of polyethylene glycol with phosphonic acid diethyl ester under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of PEG5-Bis(phosphonic acid diethyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The industrial production methods also incorporate purification steps, such as crystallization and chromatography, to remove impurities and achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
PEG5-Bis(phosphonic acid diethyl ester) undergoes various chemical reactions, including:
Esterification: The compound can react with alcohols to form esters.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Substitution: The phosphonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Esterification: Typically involves alcohols and a catalyst, such as sulfuric acid, under reflux conditions.
Hydrolysis: Requires water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, under mild conditions.
Substitution: Involves nucleophiles, such as amines or thiols, under ambient conditions.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Hydrolysis: Formation of phosphonic acid and diethyl ester.
Substitution: Formation of substituted phosphonic acid derivatives.
Scientific Research Applications
PEG5-Bis(phosphonic acid diethyl ester) has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
PEG5-Bis(carboxylic acid): Contains carboxylic acid groups instead of phosphonic acid groups.
PEG5-Bis(sulfonic acid): Contains sulfonic acid groups instead of phosphonic acid groups.
PEG5-Bis(hydroxyl): Contains hydroxyl groups instead of phosphonic acid groups.
Uniqueness
PEG5-Bis(phosphonic acid diethyl ester) is unique due to the presence of both acid and phosphonic acid groups, which provide enhanced stability and functionality compared to other similar compounds. Its excellent water solubility and biocompatibility make it a valuable tool in various applications, particularly in biomedical research and pharmaceutical development .
Properties
IUPAC Name |
2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCBFKBFCCXNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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